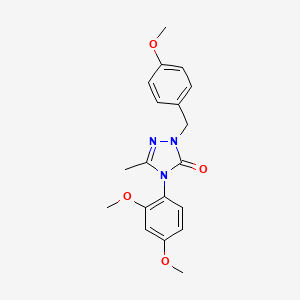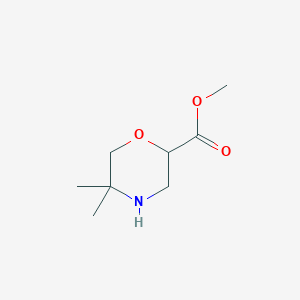![molecular formula C20H17NO5 B2811121 {[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile CAS No. 900883-61-6](/img/structure/B2811121.png)
{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), which is substituted with a dimethoxyphenyl group and an acetonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a chromene ring, which is a fused six-membered benzene ring and a three-membered heterocycle. This ring is substituted at the 3-position with a dimethoxyphenyl group and at the 6-position with an acetonitrile group .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound. The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing acetonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Crystal Structure and Synthesis Approaches
The crystal structure of related coumarin derivatives has been elucidated using X-ray crystallography, highlighting the orthorhombic system of crystallization and providing insights into their molecular framework (Penkova et al., 2010). Innovative synthesis methods for substituted 2-aminothiophenes with coumarin-thiazole scaffolds have been developed under environmentally benign conditions, showcasing the potential for green chemistry in the preparation of these compounds (Kavitha et al., 2018).
Functionalized Derivatives for Antimicrobial and Antitumor Agents
Efforts to synthesize biologically active novel systems derived from 4-methyl-2-oxo-2H-chromene-3-carbonitrile have resulted in compounds with significant antitumor activities, underscoring the therapeutic potential of these derivatives (El-Shaaer, 2013).
Biological Activities
Antimicrobial and Antitumor Potential
A series of studies have identified the antimicrobial and antitumor activities of coumarin derivatives, indicating their efficacy against various microbial strains and cancer cell lines. For instance, novel coumarin derivatives have been synthesized and evaluated for their antitumor activity, with certain compounds showing superior inhibitory activity compared to traditional treatments (Shi et al., 2020).
Chemical Properties and Reactions
Electrochemical Properties
Research on the reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate at carbon cathodes in various solvents has provided valuable insights into the electrochemical behavior and the lifetime of the electrogenerated radical-anion, contributing to the understanding of its reactivity and potential applications in electrochemical synthesis (Rheinhardt et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-15-11-14(25-9-8-21)5-7-18(15)26-20(22)19(12)16-10-13(23-2)4-6-17(16)24-3/h4-7,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXDUAXXRZOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC#N)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
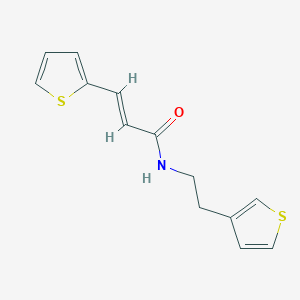

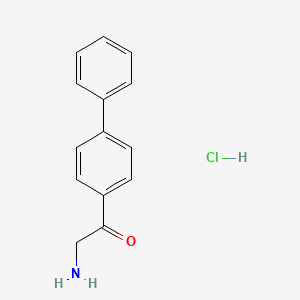
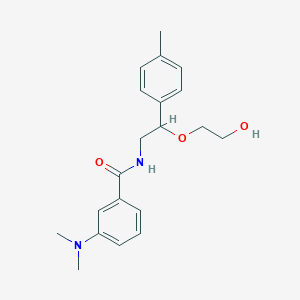
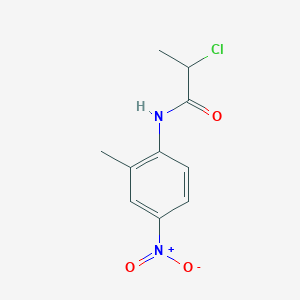
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)
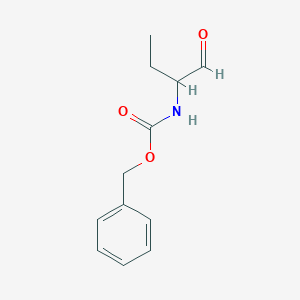
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2811053.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)
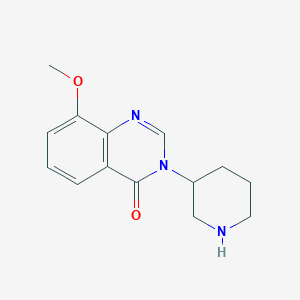
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2811058.png)
